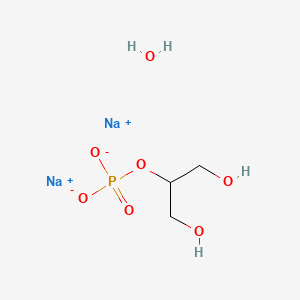

Sodium 2-(phosphonooxy)propane-1,3-bis(olate)--water (2/1/1)

Description

BenchChem offers high-quality Sodium 2-(phosphonooxy)propane-1,3-bis(olate)--water (2/1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-(phosphonooxy)propane-1,3-bis(olate)--water (2/1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

154804-51-0 |

|---|---|

Molecular Formula |

C3H9Na2O7P |

Molecular Weight |

234.05 g/mol |

IUPAC Name |

disodium;2-phosphonooxypropane-1,3-diolate;hydrate |

InChI |

InChI=1S/C3H7O6P.2Na.H2O/c4-1-3(2-5)9-10(6,7)8;;;/h3H,1-2H2,(H2,6,7,8);;;1H2/q-2;2*+1; |

InChI Key |

UOCRSCMEIHYRII-UHFFFAOYSA-N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of β-glycerophosphate in Osteogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteogenesis, the process of new bone formation, is a complex and highly regulated cascade of cellular and molecular events. A critical step in this process is the mineralization of the extracellular matrix (ECM), which provides bone with its characteristic strength and rigidity. In vitro models of osteogenesis are indispensable tools for dissecting the molecular underpinnings of bone formation and for the development of novel therapeutic strategies. Within these models, β-glycerophosphate (β-GP) is a widely utilized supplement to induce mineralization. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of β-glycerophosphate in promoting osteogenesis, with a focus on its core functions, the experimental methodologies used to assess its effects, and the critical parameters for its effective application in research.

PART 1: The Core Directive: Unraveling the Role of β-glycerophosphate

β-glycerophosphate's primary role in in vitro osteogenesis is to serve as a readily available source of inorganic phosphate (Pi)[1][2][3]. This is fundamental because the formation of hydroxyapatite [Ca10(PO4)6(OH)2], the principal mineral component of bone, is critically dependent on the local concentrations of both calcium and phosphate ions[4][5][6][7][8][9]. While calcium is typically abundant in culture media, the concentration of inorganic phosphate can be a limiting factor for mineralization[2].

Enzymatic Liberation of Inorganic Phosphate

The mechanism by which β-glycerophosphate delivers inorganic phosphate is through enzymatic hydrolysis catalyzed by tissue non-specific alkaline phosphatase (TNAP), an enzyme highly expressed on the surface of mature osteoblasts[10][11][12][13][14][15][16][17]. This enzymatic cleavage of the ester bond in β-glycerophosphate releases free phosphate ions into the extracellular milieu, thereby increasing the local supersaturation of calcium and phosphate and driving the precipitation of hydroxyapatite crystals within the collagenous matrix secreted by osteoblasts[1][5][18]. Studies have shown that a significant portion of β-glycerophosphate added to osteoblast cultures is hydrolyzed within 24 hours, leading to a rapid increase in the local inorganic phosphate concentration[1][18].

It is important to note that some studies suggest that at commonly used concentrations (e.g., 10 mM), β-glycerophosphate can lead to widespread and potentially non-physiological (dystrophic) mineralization[1][2][19]. Therefore, optimizing the concentration of β-glycerophosphate is crucial for achieving physiologically relevant bone nodule formation in vitro[2].

Workflow of β-glycerophosphate Action in Osteogenesis

Caption: Workflow of β-glycerophosphate's role in osteogenesis.

PART 2: Scientific Integrity & Logic: Beyond a Simple Phosphate Donor

While providing inorganic phosphate for mineralization is its primary function, evidence suggests that the resulting increase in extracellular phosphate concentration also acts as a signaling molecule, actively modulating osteoblast differentiation and gene expression[4][13][20][21][22].

Inorganic Phosphate as a Signaling Molecule

Elevated extracellular inorganic phosphate has been shown to influence the expression of a discrete set of genes in osteoblasts[20]. This includes the upregulation of transcription factors and the downregulation of certain extracellular matrix proteins, suggesting a role for phosphate in orchestrating the later stages of osteoblast maturation and matrix mineralization[20]. For instance, increased phosphate levels can stimulate the expression of osteopontin, a non-collagenous protein involved in bone matrix regulation[13][21].

Furthermore, inorganic phosphate can modulate intracellular signaling pathways, such as the ERK1/2 pathway, which is known to play a role in osteoblast proliferation and differentiation[22]. This signaling role of phosphate highlights that β-glycerophosphate does more than just supply the building blocks for mineralization; it actively participates in the regulation of the osteogenic program.

Experimental Validation: Key Assays in Osteogenesis Research

To rigorously investigate the effects of β-glycerophosphate and the broader process of osteogenesis, a combination of well-established assays is employed.

1. Alkaline Phosphatase (ALP) Activity Assay

Rationale: ALP is a key enzyme in osteogenesis, and its activity is a widely recognized marker of osteoblast differentiation[10][11][17][23]. Measuring ALP activity provides an indication of the osteogenic potential of the cells and their capacity to hydrolyze β-glycerophosphate.

Protocol:

-

Cell Culture: Plate osteogenic cells (e.g., MC3T3-E1, primary osteoblasts, or mesenchymal stem cells) in a multi-well plate and culture in osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate[24][25][26][27].

-

Cell Lysis: After the desired culture period, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., containing Triton X-100).

-

Substrate Addition: Add a p-nitrophenyl phosphate (pNPP) solution to the cell lysate. pNPP is a chromogenic substrate for ALP[11].

-

Incubation: Incubate the plate at 37°C to allow the ALP in the lysate to dephosphorylate the pNPP, producing p-nitrophenol, which is yellow.

-

Stop Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., NaOH).

-

Quantification: Measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader. The absorbance is directly proportional to the ALP activity.

2. Alizarin Red S (ARS) Staining for Mineralization

Rationale: Alizarin Red S is a dye that specifically binds to calcium deposits, forming a red-orange precipitate[28][29][30]. This staining method allows for the qualitative and quantitative assessment of extracellular matrix mineralization, a hallmark of late-stage osteogenesis[29][31][32].

Protocol:

-

Cell Culture and Differentiation: Culture cells in osteogenic medium as described for the ALP assay until mineralized nodules are visible.

-

Fixation: Gently wash the cells with PBS and fix them with 4% paraformaldehyde or 10% formalin for 15-30 minutes at room temperature[28][31].

-

Washing: Aspirate the fixative and wash the cells thoroughly with deionized water to remove any residual fixative.

-

Staining: Add Alizarin Red S solution (typically 2% w/v, pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature in the dark[28].

-

Final Washing: Carefully remove the staining solution and wash the cells multiple times with deionized water to remove unbound dye[28].

-

Visualization and Quantification:

-

Qualitative: Visualize the red-stained mineralized nodules using a bright-field microscope.

-

Quantitative: To quantify the mineralization, the bound Alizarin Red S dye can be extracted using 10% acetic acid or 10% cetylpyridinium chloride[28][29]. The absorbance of the extracted dye is then measured at approximately 405-550 nm[28].

-

Quantitative Data Summary

| Parameter | Assay | Principle | Readout | Typical Units |

| Osteoblast Differentiation | Alkaline Phosphatase (ALP) Activity | Enzymatic conversion of a chromogenic substrate (pNPP) | Absorbance at 405 nm | nmol pNP/min/mg protein |

| Matrix Mineralization | Alizarin Red S Staining | Chelation of calcium by Alizarin Red S dye | Absorbance of extracted dye at ~405-550 nm | Optical Density (OD) |

PART 3: Visualization & Formatting

Signaling Pathway of Inorganic Phosphate in Osteoblasts

Caption: Intracellular signaling cascade initiated by inorganic phosphate.

Experimental Workflow for Assessing Osteogenesis

Caption: Experimental workflow for in vitro osteogenesis assessment.

Conclusion

References

-

Millett, P. (n.d.). A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. Peter Millett, MD. Retrieved from [Link]

-

(n.d.). Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. Retrieved from [Link]

-

Beck, G. R. (2003). Inorganic phosphate as a signaling molecule in osteoblast differentiation. Journal of Cellular Biochemistry, 90(2), 234-243. Retrieved from [Link]

-

Beck, G. R., Zerler, B., & Moran, E. (2003). Inorganic phosphate regulates multiple genes during osteoblast differentiation, including Nrf2. Experimental Cell Research, 288(2), 288-300. Retrieved from [Link]

- Millett, P. J., & T-A. O. (1994). A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. Journal of Bone and Mineral Research, 9(5), 737-744.

-

Price, P. A. (2014). Cellular and extracellular matrix of bone, with principles of synthesis and dependency of mineral deposition on cell membrane transport. Comprehensive Physiology, 4(2), 619-657. Retrieved from [Link]

-

Whyte, M. P., & Mumm, S. (1994). A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. Journal of Bone and Mineral Research, 9(5), 737-744. Retrieved from [Link]

-

Orimo, H. (2010). The Mechanism of Mineralization and the Role of Alkaline Phosphatase in Bone. Journal of Nippon Medical School, 77(1), 4-12. Retrieved from [Link]

-

Chung, C. H., Golub, E. E., Forbes, E., Tokuoka, T., & Shapiro, I. M. (1992). Mechanism of action of beta-glycerophosphate on bone cell mineralization. Calcified Tissue International, 51(4), 305-311. Retrieved from [Link]

-

Thompson, W. R., et al. (2018). β-glycerophosphate, not low magnitude fluid shear stress, increases osteocytogenesis in the osteoblast-to-osteocyte cell line IDG-SW3. Journal of Tissue Engineering and Regenerative Medicine, 12(3), e1638-e1648. Retrieved from [Link]

-

(n.d.). In Vitro Osteogenesis Assay Kit. Merck Millipore. Retrieved from [Link]

-

Beck, G. R. (2003). Inorganic phosphate as a signaling molecule in osteoblast differentiation. Journal of Cellular Biochemistry, 90(2), 234-243. Retrieved from [Link]

-

Nakashima, K., & de Crombrugghe, B. (2022). Matrix Vesicle-Mediated Mineralization and Osteocytic Regulation of Bone Mineralization. International Journal of Molecular Sciences, 23(17), 9887. Retrieved from [Link]

-

Teti, A., & Di Fiore, A. (2013). Inorganic phosphate as a signaling molecule: a potential strategy in osteosarcoma treatment. Journal of Cellular Biochemistry, 114(4), 741-747. Retrieved from [Link]

-

Sabbagh, Y., O'Brien, S. P., & Schiavi, S. (2009). The emergence of phosphate as a specific signaling molecule in bone and other cell types in mammals. Journal of Bone and Mineral Research, 24(3), 371-381. Retrieved from [Link]

-

Robey, P. G., & Boskey, A. L. (2013). Bone Matrix and Mineralization. In Osteoporosis (pp. 131-156). Academic Press. Retrieved from [Link]

-

(n.d.). Alizarin Red S Staining Protocol for Calcium. ResearchGate. Retrieved from [Link]

-

Thompson, W. R., et al. (2018). β-glycerophosphate, not low magnitude fluid shear stress, increases osteocytogenesis in the osteoblast-to-osteocyte cell line IDG-SW3. Journal of Tissue Engineering and Regenerative Medicine, 12(3), e1638-e1648. Retrieved from [Link]

-

(n.d.). Hydroxyapatite formation: Significance and symbolism. Retrieved from [Link]

-

Tenenbaum, H. C., & Heersche, J. N. (1996). The mechanism of β-glycerophosphate action in mineralizing chick limb-bud mesenchymal cell cultures. Journal of Bone and Mineral Research, 11(11), 1694-1702. Retrieved from [Link]

-

Chung, C. H., et al. (1992). Mechanism of action of beta-glycerophosphate on bone cell mineralization. Calcified Tissue International, 51(4), 305-311. Retrieved from [Link]

-

Orriss, I. R., Taylor, S. E. B., & Arnett, T. R. (2012). The effect of the β - glycerophosphate concentration on bone mineralisation and osteoblast viability in vitro. Methods in Molecular Biology, 816, 33-40. Retrieved from [Link]

-

Orriss, I. R., et al. (2016). Optimisation of the differing conditions required for bone formation in vitro by primary osteoblasts from mice and rats. Journal of Bone and Mineral Metabolism, 34(3), 269-279. Retrieved from [Link]

-

Hoemann, C. D., et al. (2022). Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures. ACS Omega, 7(15), 12933-12942. Retrieved from [Link]

-

Thompson, W. R., et al. (2018). β-glycerophosphate, not low magnitude fluid shear stress, increases osteocytogenesis in the osteoblast-to-osteocyte cell line IDG-SW3. Journal of Tissue Engineering and Regenerative Medicine, 12(3), e1638-e1648. Retrieved from [Link]

-

Tenenbaum, H. C., & Heersche, J. N. (1996). The mechanism of β-glycerophosphate action in mineralizing chick limb-bud mesenchymal cells. Journal of Bone and Mineral Research, 11(11), 1694-1702. Retrieved from [Link]

-

(n.d.). How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. Retrieved from [Link]

-

Li, X., et al. (2016). A novel bioactive osteogenesis scaffold delivers ascorbic acid, β-glycerophosphate, and dexamethasone in vivo to promote bone regeneration. Journal of Biomedical Materials Research Part A, 104(11), 2775-2784. Retrieved from [Link]

-

Hessle, L., et al. (2002). Tissue-nonspecific alkaline phosphatase and plasma cell membrane glycoprotein-1 are central antagonistic regulators of bone mineralization. Proceedings of the National Academy of Sciences, 99(14), 9445-9449. Retrieved from [Link]

-

Quarles, L. D., & Drezner, M. K. (1994). ALP induction by β-glycerophosphate during the non-mineralization phaseIn Vitro. In Vitro Cellular & Developmental Biology - Animal, 30(2), 79-84. Retrieved from [Link]

-

Gorski, J. P. (2016). Bone Matrix Proteins and Mineralization Process. Radiology Key. Retrieved from [Link]

-

Tenenbaum, H. C. (1987). The regulatory effect of phosphates on bone metabolism in vitro. Journal of Dental Research, 66(10), 1595-1599. Retrieved from [Link]

-

Urist, M. R., & Iwata, H. (1973). Bone Formation on Synthetic Precursors of Hydroxyapatite. Journal of Dental Research, 52(5 Suppl), 987-1002. Retrieved from [Link]

-

Lee, K. L., Aubin, J. E., & Heersche, J. N. (1992). beta-Glycerophosphate-induced mineralization of osteoid does not alter expression of extracellular matrix components in fetal rat calvarial cell cultures. Journal of Bone and Mineral Research, 7(10), 1211-1219. Retrieved from [Link]

-

(2022, October 14). Hydroxyapatite: What is its function in bone?. Medical News Today. Retrieved from [Link]

-

Puchtler, H., & Meloan, S. N. (2022). Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. International Journal of Molecular Sciences, 24(1), 543. Retrieved from [Link]

-

(n.d.). Hydroxyapatite. Wikipedia. Retrieved from [Link]

-

Sadat-Shojai, M., Khorasani, M. T., & Jamshidi, A. (2018). Hydroxyapatite: Preparation, Properties and Its Biomedical Applications. Advances in Chemical Engineering and Science, 8(4), 225-240. Retrieved from [Link]

-

Lee, K. L., Aubin, J. E., & Heersche, J. N. (1992). β‐Glycerophosphate‐induced mineralization of osteoid does not alter expression of extracellular matrix components in fetal rat calvarial cell cultures. Journal of Bone and Mineral Research, 7(10), 1211-1219. Retrieved from [Link]

-

Hoemann, C. D., et al. (2022). Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures. ACS Omega, 7(15), 12933-12942. Retrieved from [Link]

-

Gregory, C. A., et al. (2019). Preparation of Osteogenic Matrices from Cultured Cells. Methods in Molecular Biology, 1922, 1-14. Retrieved from [Link]

-

Dennis, J. E., & Cohen, N. (2015). Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template. Stem Cells and Development, 24(12), 1415-1426. Retrieved from [Link]

Sources

- 1. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel bioactive osteogenesis scaffold delivers ascorbic acid, β-glycerophosphate, and dexamethasone in vivo to promote bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inorganic phosphate as a signaling molecule in osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Hydroxyapatite formation: Significance and symbolism [wisdomlib.org]

- 7. Hydroxyapatite: What is its function in bone? [medicalnewstoday.com]

- 8. Hydroxyapatite - Wikipedia [en.wikipedia.org]

- 9. Hydroxyapatite: Preparation, Properties and Its Biomedical Applications [scirp.org]

- 10. drmillett.com [drmillett.com]

- 11. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of Bone Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The emergence of phosphate as a specific signaling molecule in bone and other cell types in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Bone Matrix Proteins and Mineralization Process | Radiology Key [radiologykey.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Inorganic phosphate regulates multiple genes during osteoblast differentiation, including Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Inorganic phosphate as a signaling molecule: a potential strategy in osteosarcoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. drmillett.com [drmillett.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. Preparation of Osteogenic Matrices from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]

- 28. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. oricellbio.com [oricellbio.com]

- 32. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Purification of Sodium β-Glycerophosphate (Sodium 2-(phosphonooxy)propane-1,3-bis(olate))

Abstract: Sodium 2-(phosphonooxy)propane-1,3-bis(olate), more commonly known as sodium β-glycerophosphate, is a pivotal organophosphate compound with significant applications ranging from pharmaceutical formulations to fundamental cell biology research. Its role as a phosphate donor in osteogenic differentiation and as a phosphatase inhibitor in biochemical assays necessitates the availability of high-purity material.[1][2][3] However, its synthesis is challenged by the formation of the isomeric α-glycerophosphate. This guide provides an in-depth, scientifically-grounded overview of a robust industrial synthesis and purification strategy. We will dissect the chemical principles behind a two-stage esterification-hydrolysis pathway, detail the experimental protocols, and outline a comprehensive purification and analytical characterization workflow designed to yield a product of high isomeric purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and theoretical understanding of its production.

Introduction: Nomenclature, Structure, and Significance

Nomenclature and Chemical Identity

The subject of this guide is a salt of the 2-phosphate ester of glycerol. While its systematic IUPAC-derived name is Sodium 2-(phosphonooxy)propane-1,3-bis(olate), it is overwhelmingly referred to in scientific literature and commerce by several common names:

Unlike the α- (1- or 3-position) isomers, the β-isomer is not chiral.[1] It is typically supplied as a disodium salt, often in a hydrated form (e.g., pentahydrate).[3][5]

-

Molecular Formula (Anhydrous Disodium Salt): C₃H₇Na₂O₆P[6]

-

Molecular Weight (Anhydrous): 216.0 g/mol [6]

-

CAS Number (Anhydrous Disodium Salt): 819-83-0[7]

Scientific and Industrial Significance

The utility of sodium β-glycerophosphate is broad, underscoring the need for reliable production methods.

-

Cell Biology and Tissue Engineering: It is a cornerstone component of osteogenic differentiation media.[1][2] In synergy with agents like ascorbic acid and dexamethasone, it serves as a bioavailable phosphate source for osteoblasts to synthesize hydroxyapatite, the primary mineral component of bone, thereby driving matrix mineralization in vitro.[2]

-

Biochemical Research: As an inhibitor of serine/threonine phosphatases, it is a standard component in lysis and kinase assay buffers to preserve the phosphorylation state of proteins during analysis.[1][3]

-

Pharmaceutical Applications: In clinical settings, sodium glycerophosphate is a critical component of parenteral nutrition solutions.[6] It functions as an organic phosphate source to prevent or treat hypophosphatemia (low blood phosphate levels), a common condition in critically ill patients.[6]

Principles of Synthesis: The Esterification-Hydrolysis Pathway

The most prevalent industrial synthesis method is a two-stage process involving the direct reaction of glycerol and a phosphoric acid source, followed by a controlled hydrolysis step.[8][9][10] This pathway is designed to maximize the yield of the desired β-isomer through careful manipulation of reaction conditions.

The core logic is as follows:

-

Acid-Catalyzed Esterification: The initial reaction between glycerol and phosphoric acid is performed under acidic conditions (pH 3.0-5.5) and high temperature (120-145°C).[8][9] In this stage, sodium carbonate reacts with phosphoric acid to generate sodium dihydrogen phosphate in situ, which then esterifies with glycerol.[8] The use of excess glycerol helps to minimize the formation of di- and tri-phosphate esters. This step produces a mixture of esterified intermediates.

-

Alkaline Hydrolysis: The reaction mixture is then subjected to prolonged reflux under alkaline conditions (pH 8.0-11.0) by adding sodium hydroxide.[8][9] This critical step serves two purposes: it hydrolyzes any diglyceride intermediates, and more importantly, it leverages kinetic and thermodynamic controls to favor the formation of the more stable β-isomer.

This strategic shift in pH is the key to controlling the isomeric composition of the final product.

Detailed Synthesis Protocol

The following protocol is a synthesized representation of established industrial methods.[8][9][10]

Reagent and Process Parameters

Precise control over stoichiometry and reaction conditions is paramount for success.

| Table 1: Standardized Reagent Quantities | |||

| Reagent | Parts by Weight | Molar Mass ( g/mol ) | Exemplary Molar Ratio |

| Glycerol | 160 - 200 | 92.09 | ~3.5 |

| Phosphoric Acid (85%) | 80 - 110 | 98.00 | ~1.5 |

| Sodium Carbonate | 40 - 65 | 105.99 | 1 |

| Sodium Hydroxide (30% aq.) | As required for pH | 40.00 | - |

| Table 2: Critical Process Parameters | ||

| Stage | Parameter | Value |

| Salt Formation & Esterification | Temperature | 120 - 145 °C |

| Steam Pressure | 0.4 - 0.5 MPa | |

| pH | 3.0 - 5.5 | |

| Duration | Until reaction completion | |

| Alkaline Hydrolysis | Temperature | Boiling / Reflux |

| pH | 8.0 - 11.0 | |

| Duration | 8 - 12 hours |

Step-by-Step Synthesis Procedure

-

Charging the Reactor: Charge the appropriate quantities of phosphoric acid and glycerol into a suitable pressure reactor equipped with heating and stirring.

-

Salt Formation and Esterification: Gradually add sodium carbonate to the reactor. Begin heating the mixture by injecting steam to achieve the target temperature and pressure as specified in Table 2.[9] Continuously monitor and maintain the pH within the acidic range of 3.0-5.5 throughout this stage.

-

Dilution: Upon completion of the esterification, cool the reactor and add a calculated amount of purified water to dilute the viscous reaction mixture.[9]

-

Alkaline Hydrolysis: Transfer the diluted mixture to a separate reactor equipped for reflux. Add 30% sodium hydroxide solution to raise the pH to the 8.0-11.0 range.[8][9] Heat the mixture to a boil and maintain a steady reflux for 8-12 hours. Monitor the pH periodically and add small amounts of sodium hydroxide solution as needed to keep it within the target alkaline range.[8] The resulting solution is the crude product mixture.

Visualization: Synthesis Pathway

Caption: The two-stage synthesis pathway for Sodium β-Glycerophosphate.

Purification: A Multi-Step Strategy

The crude reaction mixture contains the desired product along with several impurities that must be removed to meet research and pharmaceutical-grade standards. These include:

-

Unreacted glycerol and inorganic phosphate.

-

The undesired α-glycerophosphate isomer.

-

Residual salts and colored process-related impurities.

A logical, sequential purification workflow is employed to address each of these contaminants effectively.

Detailed Purification Protocol

This protocol outlines the steps to isolate and purify the target compound from the crude hydrolysate.

-

Removal of Free Phosphate: After hydrolysis, cool the crude mixture. Add a stoichiometric amount of a phosphate-precipitating agent, such as magnesium oxide (MgO), based on the measured content of free phosphate.[9][10] Stir for a period to allow for the complete precipitation of magnesium phosphate.

-

First Filtration: Filter the mixture to remove the insoluble phosphate salts and other solid impurities.

-

Concentration and Glycerol Removal: Transfer the filtrate to a vacuum distillation apparatus. Concentrate the solution under reduced pressure to remove excess water and the majority of the unreacted glycerol, which has a high boiling point.[9]

-

Decolorization: Dilute the concentrated, crude sodium glycerophosphate with purified water. Add activated carbon (typically 0.5-1.5% w/v) and stir for 30-60 minutes at a moderate temperature (e.g., 50-60°C) to adsorb colored impurities.

-

Second Filtration: Filter the solution through a fine filter medium (e.g., Celite or a 1-3 micron pad) to remove the activated carbon completely.[11]

-

Crystallization/Precipitation: Transfer the clear, decolorized filtrate to a crystallization vessel. Cool the solution and add a non-solvent, such as methanol, in which the product is poorly soluble. A common technique is to slurry the product in a methanol-water mixture (e.g., 95:5 v/v) at room temperature.[11]

-

Final Isolation: Cool the slurry to a lower temperature (e.g., 2-5°C) to maximize precipitation and improve filtration rates.[11] Collect the crystalline product by suction filtration. Wash the filter cake with cold methanol to remove residual soluble impurities.

-

Drying: Dry the purified product under vacuum at a moderate temperature until a constant weight is achieved.

Visualization: Purification Workflow

Caption: A sequential workflow for the purification of Sodium β-Glycerophosphate.

Analytical Characterization for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and isomeric integrity of the final product.

| Table 3: Typical Quality Control Specifications | ||

| Parameter | Method | Specification |

| Assay | Titration (Non-aqueous) | ≥98.0% |

| Isomeric Purity | Ion Chromatography | ≤2% α-Glycerol phosphate[3] |

| Appearance | Visual | White crystalline powder |

| Solubility | Visual (in H₂O) | Clear, colorless solution[3] |

| Loss on Drying | Gravimetric | 26-32% (for pentahydrate)[3] |

| Free Phosphate | Colorimetric/IC | Conforms to limit |

| Heavy Metals | USP/Ph. Eur. | ≤10 ppm |

Isomeric Purity Analysis

The critical quality attribute is the low level of the α-isomer. Ion chromatography is an effective method for the complete separation and quantification of α- and β-glycerophosphate isomers.[12] A method using a Metrosep A Supp7 column with a sodium carbonate eluent has been shown to achieve excellent separation.[12]

Identity and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): For unambiguous identification and precise quantification, samples can be derivatized (e.g., trimethylsilylation with MSTFA) and analyzed by GC-MS.[13] This method provides a distinct fragmentation pattern for glycerol-3-phosphate, confirming its structure.

-

Enzymatic Assays: Spectrophotometric methods using enzymes like glycerol-3-phosphate oxidase can be employed for quantification, though they may lack isomeric specificity without prior separation.[14]

Conclusion

The synthesis of high-purity Sodium 2-(phosphonooxy)propane-1,3-bis(olate) is a well-established process that relies on the precise control of reaction pH and temperature to direct isomeric formation. By employing a strategic two-stage reaction followed by a multi-step purification cascade, it is possible to produce material that meets the stringent requirements of both the pharmaceutical and research sectors. The analytical methods outlined herein provide a framework for the robust quality control necessary to validate the final product, ensuring its suitability for high-stakes applications.

References

- Glycerol 2-phosphate - Wikipedia. (n.d.).

- Glycerophosphate (sodium salt hydrate) (EVT-10985804) - EvitaChem. (n.d.).

- Glycerol 2-phosphate - Grokipedia. (2026, January 7).

- Determination of β -glycerophosphate and L-malate in glycerol phosphate preparations by ion chromatography. (2025, August 5). ResearchGate.

- Process for the synthesis of beta glycerol phosphate. (n.d.). Google Patents.

- Enzymatic Spectrophotometric Determination of Glycerol-3-Phosphate and Glycerophosphorylcholine. (1997). Taylor & Francis Online.

- Method for preparing sodium glycerophosphate. (n.d.). Google Patents.

- Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography–coupled Mass Spectrometry. (2023, April 5). PMC - NIH.

- Method for preparing sodium glycerophosphate. (n.d.). Patsnap Eureka.

- PROCESS FOR THE SYNTHESIS OF BETA GLYCEROL PHOSPHATE. (2010, January 8). European Patent Office.

- Method of producing of sodium glycerophosphate aqueous solution. (n.d.). Google Patents.

- β-Glycerophosphate (sodium salt hydrate) (CAS 13408-09-8). (n.d.). Cayman Chemical.

- beta-Glycerophosphate. (n.d.). PubChem - NIH.

- b-Glycerol phosphate = 98.0 NT 13408-09-8. (n.d.). Sigma-Aldrich.

- Sodium Glycerophosphate. (n.d.). Dr. Paul Lohmann.

- Sodium 2-(phosphonooxy)propane-1,3-bis(olate). (n.d.). Sigma-Aldrich.

- Sodium 2-(phosphonooxy)propane-1,3-bis(olate) | 819-83-0. (n.d.). BuyersGuideChem.

Sources

- 1. Glycerol 2-phosphate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. β-甘油磷酸盐 二钠盐 五水合物 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 4. beta-Glycerophosphate | C3H9O6P | CID 2526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. lohmann-minerals.com [lohmann-minerals.com]

- 7. Sodium 2-(phosphonooxy)propane-1,3-bis(olate) | 819-83-0 - BuyersGuideChem [buyersguidechem.com]

- 8. Buy Glycerophosphate (sodium salt hydrate) (EVT-10985804) [evitachem.com]

- 9. CN101851252B - Method for preparing sodium glycerophosphate - Google Patents [patents.google.com]

- 10. Method for preparing sodium glycerophosphate - Eureka | Patsnap [eureka.patsnap.com]

- 11. EP2389348B1 - Process for the synthesis of beta glycerol phosphate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography–coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Sodium Glycerophosphate: Nomenclature, Properties, and Applications

This guide provides a comprehensive overview of sodium glycerophosphate, a multifaceted compound pivotal to numerous applications in research and pharmaceutical development. We will delve into its chemical identity, exploring the nuances of its various synonyms and isomeric forms. Furthermore, this document will elucidate its critical role as a phosphate donor and signaling molecule, particularly in the context of osteogenic differentiation, and provide detailed, field-proven protocols for its application in cell culture.

Decoding the Nomenclature: Synonyms and Chemical Identity

Sodium glycerophosphate is an organic phosphate salt that exists as a mixture of two isomers: α-glycerophosphate and β-glycerophosphate.[1] The β-form is often preferred in many applications due to its superior solubility and stability.[1] This isomeric ambiguity, coupled with various hydration states, has led to a proliferation of synonyms and identifiers, which can be a source of confusion for researchers. A clear understanding of this nomenclature is paramount for experimental reproducibility and accurate sourcing of materials.

Common Synonyms and Alternative Names:

-

Disodium β-glycerophosphate[1]

-

Sodium 1-hydroxy-3-(phosphonooxy)propane-1,2-diolate[1]

-

Glycerophosphate disodium salt[2]

-

Sodium α-glycerophosphate[3]

-

Disodium glycerol phosphate[3]

-

Sodium 2,3-dihydroxypropyl phosphate[6]

-

rac-Glycerol 1-phosphate disodium salt hydrate[7]

It is crucial for researchers to cross-reference the CAS number to ensure they are using the correct compound for their specific application. The substance is typically a white to off-white crystalline powder that is odorless and has a salty taste.[4][8] It is highly soluble in water, and its aqueous solutions have a pH of approximately 9.5.[4][8]

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃H₇Na₂O₆P | [1][9] |

| Molecular Weight | 216.04 g/mol (anhydrous) | [3][9] |

| Appearance | White to off-white crystalline powder | [4][8] |

| Solubility | Freely soluble in water | [8] |

| pH of Aqueous Solution | ~9.5 | [4] |

| Melting Point | 98 to 100 °C (decomposes at 130 °C) | [4] |

The Pivotal Role in Cellular Processes and Drug Development

Sodium glycerophosphate serves as a readily bioavailable source of phosphate, a cornerstone for a multitude of fundamental biological processes.[1] In the body, it is hydrolyzed by serum alkaline phosphatases into inorganic phosphate and glycerol.[3][9] This released phosphate is integral to cellular energy metabolism as a key component of adenosine triphosphate (ATP).[10][11] It is also essential for the synthesis of DNA, RNA, and phospholipids, which are critical for cell membrane integrity.[1][10]

Its applications in the pharmaceutical and research arenas are extensive:

-

Nutritional Supplementation: It is widely used in intravenous (IV) nutrition to treat or prevent hypophosphatemia (low blood phosphate levels), particularly in critically ill patients who cannot receive phosphate orally.[1][9][10]

-

Buffering Agent: In pharmaceutical formulations, it helps to stabilize the pH of solutions, ensuring the efficacy and safety of the product.[1][8] It can also act as a buffering agent to maintain pH balance in the body.[1]

-

Cell Culture: It is a common component of cell culture media, where it serves as a phosphate donor to support cell growth and is used in protocols to induce cellular differentiation.[2][8]

-

Drug Delivery: It is utilized in the development of hydrogels and scaffolds for tissue engineering and drug delivery research.[12][13]

A Key Inducer of Osteogenic Differentiation: Signaling and Mechanism

A significant application of sodium glycerophosphate, particularly the β-isomer, is in the in vitro induction of osteogenic differentiation of mesenchymal stem cells (MSCs).[14][15] It is a standard component of the osteogenic differentiation cocktail, which also includes dexamethasone and ascorbic acid.[14][16]

The mechanism of action is twofold:

-

Phosphate Source for Mineralization: The primary role of β-glycerophosphate is to serve as a source of inorganic phosphate (Pi) for the formation of hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the mineral component of bone.[14][15] Alkaline phosphatase (ALP), an enzyme upregulated during osteogenesis, hydrolyzes β-glycerophosphate, increasing the local concentration of phosphate ions and driving the mineralization of the extracellular matrix.[17][18]

-

Intracellular Signaling Molecule: Beyond its role as a simple phosphate donor, inorganic phosphate also acts as an intracellular signaling molecule that regulates the expression of key osteogenic genes, such as osteopontin and BMP2.[14][15] This signaling is mediated through pathways like the extracellular signal-regulated kinase (ERK) pathway.[14]

Experimental Protocol: Induction of Osteogenic Differentiation in Mesenchymal Stem Cells

This protocol outlines a standardized and validated method for inducing osteogenic differentiation in bone marrow-derived mesenchymal stem cells (BMSCs) using a sodium glycerophosphate-containing medium.

Materials:

-

Basal Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Osteogenic Induction Medium:

-

Basal Growth Medium

-

100 nM Dexamethasone

-

50 µM 2-phosphate-l-ascorbic acid (or 50 µg/mL ascorbic acid)

-

10 mM β-glycerophosphate disodium salt hydrate

-

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) or Formalin for fixation

-

Alizarin Red S Staining Solution (40 mM, pH 4.2)

Procedure:

-

Cell Seeding: Seed BMSCs in a multi-well plate at a density of 1 x 10⁴ cells/cm². Culture in Basal Growth Medium until they reach confluence.

-

Induction of Differentiation: Once confluent, aspirate the Basal Growth Medium and replace it with the Osteogenic Induction Medium. Culture the cells for 14-21 days, replacing the medium every 2-3 days. A control group should be maintained in the Basal Growth Medium.[19]

-

Assessment of Mineralization (Alizarin Red S Staining): a. After the induction period, aspirate the medium and wash the cells twice with PBS. b. Fix the cells with 4% PFA or formalin for 15-30 minutes at room temperature. c. Wash the fixed cells three times with deionized water. d. Add the Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature. e. Aspirate the staining solution and wash the cells four to five times with deionized water to remove excess stain. f. Visualize the calcium deposits, which will appear as red nodules, under a microscope.

Conclusion

Sodium glycerophosphate is a compound of significant utility in both clinical and research settings. Its proper identification through an understanding of its various synonyms is the first step toward its effective application. As a bioavailable source of phosphate, it plays a crucial role in cellular metabolism and is indispensable for parenteral nutrition. Furthermore, its function as a key component in osteogenic differentiation media highlights its importance in the field of regenerative medicine and tissue engineering. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently and effectively utilize sodium glycerophosphate in their work.

References

-

Sodium glycerophosphate. (2023, November 28). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Langenbach, F., & Handschel, J. (2013). Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro. Stem Cell Research & Therapy, 4(5), 117. [Link]

-

Sodium glycerophosphate. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]

-

What is Sodium Glycerophosphate used for? (2024, June 14). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

-

Sodium Glycerophosphate – Application in Therapy and Current Clinical Research. (n.d.). Innovate Trials. Retrieved January 15, 2026, from [Link]

-

Sodium Glycerophosphate. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Sodium Glycerophosphate, CAS: 55073-41-1: High-Purity. (n.d.). AuSaMicS. Retrieved January 15, 2026, from [Link]

-

What is the mechanism of Sodium Glycerophosphate? (2024, July 17). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

-

Cunniffe, G. M., O'Connell, B., & O'Brien, F. J. (2018). Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template. Tissue Engineering Part A, 24(1-2), 117–128. [Link]

-

Langenbach, F., & Handschel, J. (2013). Effects of dexamethasone, ascorbic acid and beta-glycerophosphate on the osteogenic differentiation of stem cells in vitro. Stem Cell Research & Therapy, 4(5), 117. [Link]

-

sodium glycerophosphate. (n.d.). Drug Central. Retrieved January 15, 2026, from [Link]

-

Osteogenic Differentiation. (2020). Bio-protocol, 10(12), e3656. [Link]

-

de Oliveira, R. C., de Vasconcellos, L. M. R., da Silva, R. C. R., da Silva, C. A. M., de Oliveira, T. F. L., & Graeff, C. F. O. (2016). Addition of bone morphogenetic protein type 2 to ascorbate and β-glycerophosphate supplementation did not enhance osteogenic differentiation of human adipose-derived stem cells. Journal of Applied Oral Science, 24(5), 451–459. [Link]

-

β-Glycerophosphate, Sodium Salt, Pentahydrate. (n.d.). neoLab.de. Retrieved January 15, 2026, from [Link]

-

Sodium glycerophosphate. (n.d.). MedPath. Retrieved January 15, 2026, from [Link]

-

Sodium glycerophosphate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

Sources

- 1. Sodium Glycerophosphate-Your Ultimate Guide [octagonchem.com]

- 2. ausamics.com.au [ausamics.com.au]

- 3. Sodium Glycerophosphate | C3H7Na2O6P | CID 14754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium glycerophosphate - Wikipedia [en.wikipedia.org]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. CAS 1555-56-2: Sodium glycerophosphate | CymitQuimica [cymitquimica.com]

- 7. usbio.net [usbio.net]

- 8. Sodium Glycerophosphate (CAS: 1555-56-2) – Properties, Uses, and Industrial Applications - Global Travel [pamtoursglobal.com]

- 9. grokipedia.com [grokipedia.com]

- 10. What is Sodium Glycerophosphate used for? [synapse.patsnap.com]

- 11. What is the mechanism of Sodium Glycerophosphate? [synapse.patsnap.com]

- 12. neolab.de [neolab.de]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. apexbt.com [apexbt.com]

- 18. scielo.br [scielo.br]

- 19. bio-protocol.org [bio-protocol.org]

A Technical Guide to β-Glycerophosphate as a Phosphate Donor in Biological Systems

Abstract

β-Glycerophosphate (BGP) is a ubiquitous tool in cell biology and biochemistry, yet its precise roles are often multifaceted and context-dependent. This guide provides an in-depth technical analysis of BGP, moving beyond its common designation as a simple "phosphate donor." We will dissect its dual mechanisms of action—as a substrate for alkaline phosphatase in mineralization and as a crucial serine/threonine phosphatase inhibitor in signaling studies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its application, detailed protocols for its use, and a robust framework for interpreting experimental outcomes.

The Biochemical Identity of β-Glycerophosphate: More Than a Simple Molecule

β-Glycerophosphate is the phosphate ester of glycerol at the second carbon position. While structurally simple, its utility in biological research stems from two key properties:

-

An Organic Phosphate Source: Unlike inorganic phosphate (Pi), which can spontaneously precipitate with calcium ions in culture media, BGP is an organic, soluble source.[1] It requires enzymatic cleavage to release Pi, allowing for a controlled, localized increase in phosphate concentration.[2]

-

A Phosphatase Inhibitor: BGP is a well-documented, reversible inhibitor of serine/threonine phosphatases.[3][4][5] This function is critical for preserving the phosphorylation status of proteins during cell lysis and in kinase assays.[6][7]

Understanding this duality is paramount for its effective application and for the accurate interpretation of experimental data.

Mechanism I: Fueling Biomineralization as a Phosphate Donor

The most prominent application of BGP is in inducing osteogenic differentiation and mineralization in vitro.[5][8] Bone formation requires the deposition of a calcium phosphate mineral, hydroxyapatite, onto an extracellular matrix (ECM) composed primarily of collagen.[1]

The Role of Alkaline Phosphatase (ALP)

Differentiating osteoblasts exhibit high levels of tissue-nonspecific alkaline phosphatase (ALP) on their cell surface.[2][9] ALP is a key enzyme that hydrolyzes phosphate esters, including BGP.[10]

The process unfolds as follows:

-

Enzymatic Cleavage: Osteoblast-associated ALP hydrolyzes BGP present in the culture medium.[11]

-

Local Phosphate Increase: This enzymatic action releases a high local concentration of inorganic phosphate (Pi) ions directly at the cell surface, where the ECM is being synthesized.[2]

-

Supersaturation and Nucleation: The elevated Pi, combined with calcium ions (Ca²⁺) from the medium, creates a state of supersaturation. This drives the nucleation and growth of hydroxyapatite crystals [Ca₁₀(PO₄)₆(OH)₂] within the collagenous matrix.[1]

This ALP-dependent mechanism explains why BGP is a cornerstone of in vitro osteogenesis and is also used to study pathological calcification in other cell types, such as vascular smooth muscle cells.[9][12]

Caption: BGP hydrolysis by ALP to drive mineralization.

The Osteogenic Cocktail: A Synergistic Formulation

BGP is almost always used as part of a three-component "osteogenic cocktail" to differentiate mesenchymal stem cells (MSCs) or pre-osteoblasts.[13][14] Understanding the role of each component is crucial for experimental design.

-

Dexamethasone: A synthetic glucocorticoid that induces the expression of Runx2, the master transcription factor for osteoblast differentiation.[13][14]

-

Ascorbic Acid (or Ascorbate-2-Phosphate): Acts as an essential cofactor for prolyl and lysyl hydroxylases, enzymes required for the proper folding and secretion of collagen type I, the primary component of the bone matrix.[13][15]

-

β-Glycerophosphate: Provides the phosphate source for mineralization of the newly formed collagen matrix.[13][15]

Without dexamethasone, the cells do not commit to the osteoblast lineage. Without ascorbic acid, a proper collagen scaffold is not formed. Without BGP, the scaffold is not mineralized.[1] This synergy forms a self-validating system: successful mineralization is contingent on the successful completion of the preceding biological steps.

Mechanism II: Preserving Signal Integrity as a Phosphatase Inhibitor

In the context of cell signaling, protein phosphorylation is a key regulatory mechanism controlled by the opposing actions of kinases and phosphatases.[3] When studying kinase activity or preserving the phosphoproteome for analysis (e.g., Western blotting), it is essential to inhibit endogenous phosphatases upon cell lysis.

BGP serves as a potent, reversible inhibitor of serine/threonine phosphatases.[3][4] It is a standard component in:

-

Cell Lysis Buffers: To prevent dephosphorylation of target proteins after cell membrane disruption.[16]

-

Kinase Assay Buffers: To ensure that the measured kinase activity is not counteracted by phosphatases present in the cell lysate or purified enzyme preparation.[6][7]

Its typical working concentration for this purpose ranges from 1 mM to 100 mM, often as part of a broader inhibitor cocktail that includes inhibitors for tyrosine phosphatases (e.g., sodium orthovanadate) and proteases.[3][4][6]

Caption: BGP as a phosphatase inhibitor preserves phosphorylation.

Protocols and Methodologies

Protocol 4.1: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol describes a standard method for inducing mineralization in a monolayer culture of human MSCs.

A. Reagents and Media:

-

Basal Medium: DMEM-low glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[17]

-

Osteogenic Induction Medium (OIM): Basal Medium supplemented with:

B. Step-by-Step Procedure:

-

Cell Seeding: Plate MSCs in a 24-well plate at a density of 4 x 10³ cells/cm² and culture in Basal Medium.

-

Growth to Confluence: Culture the cells at 37°C, 5% CO₂, changing the medium every 2-3 days until the cells are 100% confluent. This is Day 0.

-

Induction: Aspirate the Basal Medium and replace it with 1 mL/well of Osteogenic Induction Medium.[17]

-

Maintenance: Continue to culture for 14-21 days, replacing the OIM every 2-3 days.[20] Observe the cells for morphological changes (cuboidal shape) and the appearance of refractile nodules.

-

Validation - Alizarin Red S Staining: After 14-21 days, assess mineralization. a. Aspirate the medium and wash wells twice with PBS. b. Fix the cells with 4% formalin or ice-cold 70% ethanol for 1 hour.[17][20] c. Wash wells twice with deionized water. d. Add enough 40 mM Alizarin Red S solution (pH 4.2) to cover the cell monolayer and incubate for 30 minutes at room temperature.[17][20] e. Aspirate the stain and wash four times with water until the background is clear.[17] f. Calcium deposits will stain bright orange-red.

C. Control Group: A critical component for trustworthiness is a parallel culture of MSCs maintained in Basal Medium without the osteogenic supplements. This control should show no significant Alizarin Red S staining.

Data Presentation: BGP Concentration is Critical

The concentration of BGP must be carefully optimized. While 10 mM is common, concentrations can vary.[19] However, excessively high concentrations can lead to non-physiological, dystrophic mineralization that impairs cell viability.[1]

| Parameter | Low Concentration (2 mM) | Standard Concentration (10 mM) | High Concentration (>10 mM) | Reference |

| Mineralization | Forms distinct, trabecular-like bone nodules. | Widespread matrix mineralization. | Dystrophic, non-specific mineral deposition. | [1] |

| Cell Viability | High | Generally maintained. | Decreased viability due to mineralotoxicity. | [1] |

| Gene Expression | Upregulation of late osteogenic markers (e.g., Osteocalcin). | Strong expression of osteogenic markers. | May show altered or downregulated gene expression. | [19] |

| Recommendation | Optimal for studying physiological bone formation. | Standard for robust differentiation protocols. | Not recommended; can lead to artifacts. | [1][2] |

Conclusion and Field Insights

β-Glycerophosphate is a powerful and versatile reagent, but its use demands a nuanced understanding of its dual roles.

-

As a Phosphate Donor: It is an indispensable component for in vitro mineralization studies. Its efficacy is entirely dependent on the presence of cellular alkaline phosphatase, making it a functional reporter of osteogenic commitment. Researchers must be cautious with concentration to avoid non-specific precipitation and cytotoxicity, which can confound results.[1][2]

-

As a Phosphatase Inhibitor: It is a reliable tool for preserving the integrity of cellular signaling pathways during biochemical analysis. Its inclusion in lysis and kinase buffers is a standard practice for ensuring data accuracy.[21]

For professionals in drug development, understanding these mechanisms is key to designing screens for compounds that modulate bone formation or kinase signaling. An observed effect on mineralization in a BGP-supplemented assay could be due to changes in ALP activity, collagen synthesis, or upstream signaling pathways, and dissecting this requires careful experimental design. This guide provides the foundational knowledge to leverage β-glycerophosphate with precision and to interpret the resulting data with confidence.

References

-

Chung, C.H., Golub, E.E., Forbes, E., et al. (1992). Mechanism of action on β-glycerophosphate on bone cell mineralization. Calcified Tissue International, 51(4), 305-311. Available from: [Link]

-

Boskey, A.L., Guidon, P., Doty, S.B., et al. (1996). The mechanism of β-glycerophosphate action in mineralizing chick limb-bud mesenchymal cell cultures. Journal of Bone and Mineral Research, 11(11), 1694-1702. Available from: [Link]

-

Pegg, D.E. (2015). The effect of the β - glycerophosphate concentration on bone mineralisation and osteoblast viability in vitro. ResearchGate. Available from: [Link]

-

Shioi, A., Nishizawa, Y., Jono, S., et al. (1995). β-Glycerophosphate Accelerates Calcification in Cultured Bovine Vascular Smooth Muscle Cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 15(11), 2003-2009. Available from: [Link]

-

Chung, C.H., Golub, E.E., Forbes, E., et al. (1992). Mechanism of action of beta-glycerophosphate on bone cell mineralization. PubMed. Available from: [Link]

-

Wikipedia. (2023). Glycerol 2-phosphate. Available from: [Link]

-

Boskey, A.L., Guidon, P., Doty, S.B., et al. (1996). The mechanism of β‐glycerophosphate action in mineralizing chick limb‐bud mesenchymal cell cultures. Journal of Bone and Mineral Research. Available from: [Link]

-

Scilit. (n.d.). The mechanism of β-glycerophosphate action in mineralizing chick limb-bud mesenchymal cell cultures. Available from: [Link]

-

Kasugai, S., Todescan, R., Jr, Nagata, T., et al. (1991). Calcium and orthophosphate deposits in vitro do not imply osteoblast-mediated mineralization. Bone and Mineral, 13(3), 257-268. Available from: [Link]

-

ResearchGate. (n.d.). The mechanism of β-glycerophosphate action in mineralizing chick limb-bud mesenchymal cells. Available from: [Link]

-

Mohseni, M., Reid, B., & Boroojerdi, B. (2018). Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template. Tissue Engineering Part A, 24(1-2), 113-124. Available from: [Link]

-

Zhang, X., Li, Y., Chen, Y., et al. (2017). A novel bioactive osteogenesis scaffold delivers ascorbic acid, β-glycerophosphate, and dexamethasone in vivo to promote bone regeneration. Oncotarget, 8(29), 47853-47864. Available from: [Link]

-

Dalal, F.R., Akhtar, M., Shin, K.H., & Winsten, S. (1970). β-Glycerophosphate and Thymolphthalein Monophosphate Compared as Substrates for Determining Alkaline Phosphatase Activity in Serum. Clinical Chemistry, 16(5), 412-414. Available from: [Link]

-

Ahlers, J. (1974). The mechanism of hydrolysis of beta-glycerophosphate by kidney alkaline phosphatase. Biochemical Journal, 141(1), 257-268. Available from: [Link]

-

Jääger, K., Neuman, T., & Kask, K. (2015). Effects of different serum conditions on osteogenic differentiation of human adipose stem cells in vitro. Stem Cell Research & Therapy, 6, 117. Available from: [Link]

-

Sawangmake, C., Srisuwatanasagul, T., & Panpradappong, K. (2016). Osteogenic differentiation potential of canine bone marrow- derived mesenchymal stem cells under different β-glycerophosphate. Thai Journal of Veterinary Medicine, 46(4), 617-625. Available from: [Link]

-

Bio-protocol. (2020). Osteogenic Differentiation. Available from: [Link]

-

Langenbach, F., & Handschel, J. (2013). Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro. Stem Cell Research & Therapy, 4(5), 117. Available from: [Link]

-

Zhang, Y., & Liu, Y. (2012). Assessing Kinase Activity in Plants with In-Gel Kinase Assays. Methods in Molecular Biology, 876, 177-187. Available from: [Link]

-

Fernley, H.N., & Walker, P.G. (1967). Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity. Biochemical Journal, 104(3), 1011-1018. Available from: [Link]

-

Bio-protocol. (2014). IP-Kinase Assay. Available from: [Link]

-

Owen, R., Wittkowske, C., Lacroix, D., et al. (2024). β-glycerophosphate, not low magnitude fluid shear stress, increases osteocytogenesis in the osteoblast-to-osteocyte cell line IDG-SW3. Connective Tissue Research. Available from: [Link]

-

SLS - Lab Supplies. (n.d.). beta-Glycerophosphate disodium. Available from: [Link]

-

Zhang, Y., Li, M., Gao, L., et al. (2016). Effect of dexamethasone, β-glycerophosphate, OGP and BMP2 in TiO2 nanotubes on differentiation of MSCs. Journal of Materials Science: Materials in Medicine, 27(4), 77. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]

- 4. bostonbioproducts.com [bostonbioproducts.com]

- 5. Glycerol 2-phosphate - Wikipedia [en.wikipedia.org]

- 6. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ahajournals.org [ahajournals.org]

- 10. The mechanism of hydrolysis of beta-glycerophosphate by kidney alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Effects of different serum conditions on osteogenic differentiation of human adipose stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. bio-protocol.org [bio-protocol.org]

- 21. scientificlabs.com [scientificlabs.com]

An In-Depth Technical Guide to the Physical and Chemical Stability of β-Glycerophosphate Disodium Salt Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

β-Glycerophosphate disodium salt hydrate is a widely utilized organic phosphate donor and phosphatase inhibitor in biomedical research and pharmaceutical development. Its efficacy and reliability are intrinsically linked to its physical and chemical stability. This technical guide provides a comprehensive analysis of the stability profile of β-glycerophosphate disodium salt hydrate, delving into its degradation pathways, the influence of environmental factors, and best practices for its handling and storage. We will explore both the solid-state and solution-state stability, offering field-proven insights and detailed experimental protocols to ensure the integrity of this critical reagent in research and formulation settings.

Introduction: Understanding the Core Attributes of β-Glycerophosphate Disodium Salt Hydrate

β-Glycerophosphate (BGP) is an endogenous metabolite that plays a crucial role in various biological processes, including bone mineralization and cellular signaling.[1] The disodium salt hydrate form is a white, crystalline powder with good water solubility, making it a convenient source of organic phosphate in a variety of applications.[2][3][4] Its utility spans from a component in cell culture media for osteogenic differentiation to a stabilizing excipient in pharmaceutical formulations.[3][5] However, the ester phosphate linkage in β-glycerophosphate is susceptible to hydrolysis, a primary degradation pathway that can impact its performance and the reproducibility of experimental results. A thorough understanding of its stability is therefore paramount for any scientist or developer working with this compound.

Physicochemical Properties at a Glance

A foundational understanding of the physicochemical properties of β-glycerophosphate disodium salt hydrate is essential for its appropriate handling and use.

| Property | Value | References |

| Chemical Formula | C₃H₇Na₂O₆P · xH₂O | [4] |

| Molecular Weight | 216.04 g/mol (anhydrous basis) | [6] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 102-104 °C | [4] |

| Solubility | Soluble in water | [4] |

| pH (5% solution) | Approximately 9.5 |

Chemical Stability: Degradation Pathways and Influencing Factors

The chemical stability of β-glycerophosphate is predominantly governed by the hydrolysis of its phosphate ester bond, yielding glycerol and inorganic phosphate. The rate of this degradation is significantly influenced by several factors, including pH, temperature, and the presence of enzymes.

Hydrolysis: The Primary Degradation Pathway

Hydrolysis is the principal mechanism of β-glycerophosphate degradation. This reaction can occur both chemically and enzymatically.

The chemical hydrolysis of phosphate esters is subject to both acid and base catalysis. While specific kinetic data for the non-enzymatic hydrolysis of β-glycerophosphate across a wide pH range is not extensively published, general principles for phosphate ester hydrolysis can be applied. The stability of phosphate mono- and di-esters is generally greatest in the mid-pH range and decreases in strongly acidic or alkaline conditions.[7] At extreme pH values, the ester bond is more susceptible to cleavage.

In biological systems, such as cell cultures, the hydrolysis of β-glycerophosphate is significantly accelerated by enzymes, particularly alkaline phosphatase (ALP).[8][9] This enzyme is often present in osteoblastic cell lines and plays a key role in mineralization by increasing the local concentration of inorganic phosphate.[10][11] The kinetics of ALP-mediated hydrolysis of β-glycerophosphate are pH-dependent, with optimal activity typically observed in the pH range of 8.8 to 10.3.[8][9] It is crucial for researchers using β-glycerophosphate in cell culture to be aware of the potential for rapid enzymatic degradation, which can lead to a swift increase in inorganic phosphate levels. For instance, in one study, almost 80% of a 10 mM β-glycerophosphate solution was hydrolyzed by bone cells within 24 hours.[10][12]

Influence of Temperature

Photostability

There is limited specific data on the photostability of β-glycerophosphate. However, as a general practice in pharmaceutical development, photostability testing should be conducted according to ICH Q1B guidelines.[13][14] This involves exposing the drug substance to a combination of visible and UV light to assess its potential for photodegradation. Organophosphate compounds, in general, can be susceptible to photodegradation.[15]

Oxidative and Other Degradation Pathways

While hydrolysis is the primary degradation pathway, the potential for oxidative degradation should also be considered, particularly in formulations containing oxidizing agents or exposed to oxidative stress. Forced degradation studies are essential to explore these and other potential degradation pathways.

Solid-State Stability

In its solid, crystalline form, β-glycerophosphate disodium salt hydrate is generally stable under standard ambient conditions (room temperature and protected from moisture).[3]

Recommended Storage Conditions

For long-term storage, it is recommended to keep the solid material in a tightly sealed container in a dry environment, with temperatures ranging from 2-8°C.[4] Some suppliers suggest storage at -20°C for optimal long-term stability, with a shelf life of at least two years under these conditions.[2]

Impact of Humidity

The hydrate form of β-glycerophosphate contains water molecules within its crystal lattice. Exposure to high humidity can lead to the absorption of additional moisture, which may impact the physical properties of the powder and potentially accelerate chemical degradation, even in the solid state.

Solution-State Stability

The stability of β-glycerophosphate is significantly more challenging in aqueous solutions.

Recommendations for Aqueous Solutions

It is generally advised to prepare aqueous solutions of β-glycerophosphate fresh for each use. Many sources recommend not storing aqueous solutions for more than one day at room temperature.[2]

Stability of Frozen Stock Solutions

For convenience, stock solutions can be prepared, aliquoted, and stored frozen at -20°C. Under these conditions, stock solutions may be stable for up to 3 months.[5][16] It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Compatibility with Excipients

In pharmaceutical formulations, the interaction of β-glycerophosphate with other excipients is a critical consideration.

Compatibility with Polymers

β-Glycerophosphate is known to interact with chitosan, a natural polysaccharide, to form thermosensitive hydrogels.[17][18][19] This interaction is based on electrostatic attractions between the amino groups of chitosan and the phosphate groups of β-glycerophosphate.[19] These hydrogels are being explored for various drug delivery applications.

Compatibility in Parenteral Nutrition

In parenteral nutrition (PN) formulations, organic phosphates like β-glycerophosphate offer better compatibility with calcium salts compared to inorganic phosphates, reducing the risk of precipitation of calcium phosphate.[20]

General Considerations for Excipient Compatibility

A comprehensive review of potential interactions with common pharmaceutical excipients such as binders, fillers, lubricants, and preservatives is crucial during formulation development.[1] Stress testing of the active pharmaceutical ingredient (API) in the presence of excipients is a standard practice to identify potential incompatibilities.[1]

Experimental Protocols for Stability Assessment

To ensure the integrity of β-glycerophosphate in research and development, a robust stability testing program is essential.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical step in understanding the degradation profile of a substance.[21][22][23][24]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. chemimpex.com [chemimpex.com]

- 4. You are being redirected... [bio-world.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. iagim.org [iagim.org]

- 7. Organophosphate - Wikipedia [en.wikipedia.org]

- 8. The mechanism of hydrolysis of beta-glycerophosphate by kidney alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alkaline Phosphatase Mono- and Di-esterase Reactions: Comparative Transition State Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Beta-glycerophosphate accelerates calcification in cultured bovine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. Photodegradation of organophosphorus insecticides - investigations of products and their toxicity using gas chromatography-mass spectrometry and AChE-thermal lens spectrometric bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN101851252B - Method for preparing sodium glycerophosphate - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. Thermosensitive Chitosan-β-Glycerophosphate Hydrogels as Targeted Drug Delivery Systems: An Overview on Preparation and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synergistic interactions during thermosensitive chitosan-β-glycerophosphate hydrogel formation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 22. acdlabs.com [acdlabs.com]

- 23. biopharminternational.com [biopharminternational.com]

- 24. ijsdr.org [ijsdr.org]

Endogenous presence and metabolism of glycerol 2-phosphate

An In-depth Technical Guide to the Endogenous Presence and Metabolism of Glycerol 2-Phosphate

Executive Summary

Glycerol 2-phosphate (G2P), also known as β-glycerophosphate, is a structural isomer of the more abundant glycerol 3-phosphate (G3P). While G3P is a well-established central intermediate at the nexus of glycolysis, lipid biosynthesis, and energy metabolism, the endogenous role of G2P is far more enigmatic. It is recognized as a minor metabolite present in diverse organisms, from bacteria to mammals[1][2]. Its degradation is catalyzed by phosphatases with broad specificity, but its dedicated biosynthetic pathways in mammalian cells remain poorly characterized. In stark contrast to its obscure endogenous function, G2P is a widely utilized tool in biomedical research, serving as a potent phosphatase inhibitor and a critical phosphate donor for inducing osteogenic differentiation in cell culture[1][3][4]. This guide provides a comprehensive technical overview of the current understanding of G2P, focusing on its endogenous presence, metabolic pathways, and physiological relevance, while clearly distinguishing these aspects from its applications as an exogenous research agent. We further detail robust analytical methodologies for its accurate quantification in biological matrices.

Introduction: The "Other" Glycerol Phosphate

Glycerol phosphates are fundamental to cellular life. The phosphorylation of glycerol creates a molecule primed for entry into major metabolic pathways. While glycerol 3-phosphate (α-glycerophosphate) is the canonical intermediate, glycerol 2-phosphate (β-glycerophosphate) represents a distinct, non-chiral isomer where the phosphate group is esterified to the central carbon of the glycerol backbone[3][5]. This structural difference has profound implications for its metabolic processing and biological recognition. Although considered a minor component of the cellular glycerol phosphate pool, its presence and metabolism provide insights into cellular phosphate handling and enzymatic promiscuity[1][5].

| Table 1: Comparative Properties of Glycerol Phosphate Isomers | ||

| Property | Glycerol 2-Phosphate | Glycerol 3-Phosphate |

| Synonym | β-glycerophosphate (BGP) | L-α-glycerophosphate, sn-Glycerol 3-phosphate |

| Chemical Formula | C₃H₉O₆P[1] | C₃H₉O₆P |

| Molar Mass | 172.07 g/mol [1] | 172.07 g/mol |

| Chirality | Achiral[3] | Chiral |

| Relative Endogenous Abundance | Minor/Low[1][5] | Major/High[1] |

Endogenous Presence of Glycerol 2-Phosphate

Glycerol 2-phosphate has been identified as a metabolite in plants, such as Arabidopsis thaliana, and bacteria like Escherichia coli[2]. In mammals, its endogenous presence is established, but it exists in significantly lower quantities compared to G3P[1]. This is largely due to the high stereospecificity of the primary enzymes involved in glycerol phosphate synthesis, which preferentially produce the 3-phosphate isomer. Its low concentration and transient nature make direct quantification challenging, often requiring highly sensitive mass spectrometry-based methods. While specific tissue concentration data in mammals is sparse, its metabolic turnover is linked to tissues with active glycerol phosphate metabolism, including the liver, adipose tissue, and neuronal tissues[6][7].

The Metabolism of Glycerol 2-Phosphate

The metabolic lifecycle of G2P is characterized by poorly defined biosynthetic routes and a clearer, more promiscuous degradation pathway.

Biosynthesis: An Unclear Origin

Unlike the well-defined synthesis of G3P from dihydroxyacetone phosphate (DHAP) via glycerol-3-phosphate dehydrogenase (GPD)[8][9], a dedicated, high-flux pathway for G2P synthesis in mammals has not been identified. Its endogenous presence is likely attributable to one or more of the following:

-

Non-specific enzyme activity: It may be a minor byproduct of enzymes that primarily synthesize G3P or other phosphorylated molecules.

-

Spontaneous isomerization: Although less likely under physiological conditions, the potential for non-enzymatic isomerization from the more abundant G3P cannot be entirely excluded.

-

Prebiotic formation routes: Studies have shown that G2P can be formed through abiotic phosphorylation under simulated prebiotic conditions, suggesting non-enzymatic pathways exist, though their relevance in modern biological systems is unknown[3].

Degradation: A Clearer Path

The catabolism of G2P is more clearly understood. It is hydrolyzed to glycerol and inorganic phosphate by the enzyme glycerol-2-phosphatase (EC 3.1.3.19), also known as β-glycerophosphatase[10][11]. In humans, this enzymatic activity is not carried out by a single, dedicated G2P-specific enzyme. Instead, it is a function of multifunctional phosphatases with broad substrate specificity, most notably inositol monophosphatases IMPA1 and IMPA2[10]. These enzymes are crucial players in the phosphoinositide signaling pathway, and their ability to dephosphorylate G2P suggests a secondary role in regulating the broader glycerol phosphate pool[2][10]. This degradation pathway allows the cell to recycle both the glycerol backbone for lipid or energy metabolism and the inorganic phosphate for various cellular processes.

Figure 2: Endogenous Roles vs. Exogenous Applications of G2P. This diagram distinguishes the physiological functions of the endogenous glycerol phosphate pool from the common experimental uses of G2P as a laboratory reagent.

Analytical Methodologies: Accurate G2P Quantification

Accurately quantifying the low-abundance G2P isomer while distinguishing it from the highly abundant G3P isomer requires a robust and specific analytical method. While enzymatic assays exist for glycerol, they often rely on glycerol kinase, which is specific for G3P, making them unsuitable for direct G2P measurement.[12][13] The gold-standard approach is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of G2P from Biological Samples via LC-MS/MS

-

Rationale: This method provides the necessary chromatographic separation to resolve G2P and G3P isomers, coupled with the sensitivity and specificity of tandem mass spectrometry for unambiguous detection and quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining and separating these highly polar metabolites.

-

Materials:

-

Cultured cells or homogenized tissue

-

LC-MS grade water, acetonitrile, methanol, and ammonium hydroxide

-

Glycerol 2-phosphate analytical standard

-

Glycerol 3-phosphate-d5 (or other suitable stable isotope-labeled internal standard)

-

Centrifugal vacuum concentrator

-